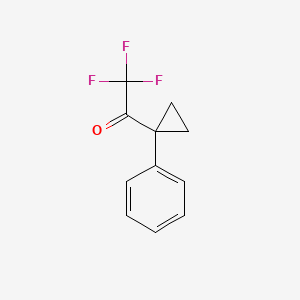

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one is a fluorinated organic compound with the molecular formula C11H9F3O and a molecular weight of 214.18 g/mol. This compound features a trifluoromethyl group attached to an ethanone moiety, which is further connected to a phenylcyclopropyl group. Due to its unique structure, it has garnered interest in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one typically involves the following steps:

Formation of the Phenylcyclopropyl Group: This can be achieved through a cyclopropanation reaction using phenyl-substituted diazo compounds and a suitable catalyst[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl sulfone or trifluoromethyl iodide under controlled conditions[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.

Formation of the Ethanone Moiety: The final step involves the oxidation of the corresponding alcohol or aldehyde to form the ethanone group[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The ketone group in this compound participates in nucleophilic additions, though the electron-withdrawing trifluoromethyl group modulates reactivity. Key reactions include:

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective transformations, often influenced by adjacent functional groups:

Ring-Opening Reactions

Transition Metal-Catalyzed Reactions

Gold(I) catalysts (e.g., [(Johnphos)Au(MeCN)]SbF6) promote stereoselective vinylcyclopropanation via retro-Buchner pathways, yielding cis-configured products (85–95% selectivity) .

Fluorine-Specific Reactivity

The trifluoromethyl group introduces unique electronic and steric effects:

Catalytic Transformations

The compound serves as a substrate in asymmetric catalysis:

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing CO and CF3 radicals.

-

Photoreactivity : UV irradiation induces cyclopropane ring cleavage, forming diradicals that dimerize .

Unexplored Reactivity and Research Gaps

-

Enolate Chemistry : Steric hindrance from the cyclopropane may limit enolate formation, but fluorinated bases (e.g., KHMDS) could enable functionalization.

-

Bioconjugation : Potential for bioorthogonal reactions via strained cyclopropane, though no studies confirm this.

Applications De Recherche Scientifique

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one has found applications in various fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism by which 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one is unique due to its trifluoromethyl group and phenylcyclopropyl moiety. Similar compounds include:

2,2,2-Trifluoroacetophenone: Lacks the phenylcyclopropyl group.

1-(1-Phenylcyclopropyl)ethanone: Lacks the trifluoromethyl group.

2,2,2-Trifluoro-1-(2-phenylcyclopropyl)ethan-1-one: Similar structure but with a different phenylcyclopropyl group.

Activité Biologique

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one, also known by its CAS number 2090641-75-9, is a fluorinated compound with potential applications in medicinal chemistry. Its unique structural features impart specific biological activities that are of interest in pharmacological research.

The molecular formula of this compound is C11H9F3O, with a molecular weight of approximately 214.18 g/mol. The compound exhibits a trifluoromethyl group which is known to enhance lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | C11H9F3O |

| Molecular Weight | 214.18 g/mol |

| CAS Number | 2090641-75-9 |

| LogP | 3.5 |

| Melting Point | Not available |

| Boiling Point | Not available |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of its interaction with neurotransmitter systems and potential therapeutic effects.

The compound's biological activity is primarily attributed to its ability to modulate neurotransmitter receptors, particularly in the central nervous system (CNS). The presence of the phenylcyclopropyl moiety suggests potential interactions with serotonin and dopamine receptors.

Case Studies and Findings

Several studies have investigated the biological effects of this compound:

-

Neuropharmacological Effects :

- A study demonstrated that compounds similar to this compound can act as selective serotonin reuptake inhibitors (SSRIs), suggesting potential antidepressant properties .

- Another investigation highlighted its effect on dopamine receptor modulation, which may have implications for treating disorders such as schizophrenia .

-

In Vitro Studies :

- In vitro assays showed that the compound could inhibit certain enzymes involved in neurotransmitter metabolism, further supporting its role in neuropharmacology .

- Cytotoxicity tests indicated that while the compound has some inhibitory effects on cancer cell lines, it also exhibited selectivity towards non-cancerous cells, suggesting a therapeutic window for further exploration .

Propriétés

Formule moléculaire |

C11H9F3O |

|---|---|

Poids moléculaire |

214.18 g/mol |

Nom IUPAC |

2,2,2-trifluoro-1-(1-phenylcyclopropyl)ethanone |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)9(15)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Clé InChI |

NHEZDKPURRGPSF-UHFFFAOYSA-N |

SMILES canonique |

C1CC1(C2=CC=CC=C2)C(=O)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.